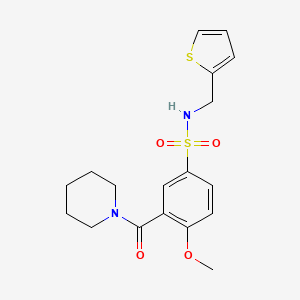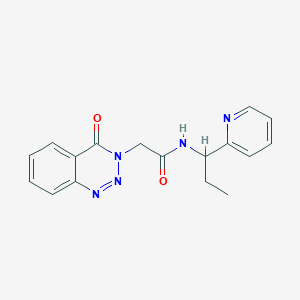![molecular formula C20H24ClN3O B5305916 2-[4-(4-chlorophenyl)-1-piperazinyl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B5305916.png)
2-[4-(4-chlorophenyl)-1-piperazinyl]-N-(2,5-dimethylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(4-chlorophenyl)-1-piperazinyl]-N-(2,5-dimethylphenyl)acetamide, also known as CPCA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPCA belongs to the class of piperazine derivatives, which have been extensively studied for their pharmacological properties.
Mecanismo De Acción
The exact mechanism of action of 2-[4-(4-chlorophenyl)-1-piperazinyl]-N-(2,5-dimethylphenyl)acetamide is not fully understood. However, it is believed to act as a selective antagonist of the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. This compound has also been shown to modulate the activity of the dopamine D2 receptor, which is implicated in the pathophysiology of schizophrenia.
Biochemical and Physiological Effects:
This compound has been shown to affect various biochemical and physiological processes in the body. In a study by Li et al. (2018), this compound was found to increase the levels of serotonin and dopamine in the prefrontal cortex of mice, which are associated with improved mood and cognitive function. This compound also decreased the levels of corticosterone, a hormone associated with stress. These findings suggest that this compound has a positive effect on the neurochemistry of the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[4-(4-chlorophenyl)-1-piperazinyl]-N-(2,5-dimethylphenyl)acetamide in lab experiments is its high potency and selectivity for the 5-HT1A receptor. This allows for precise targeting of this receptor in animal models. However, one limitation is the low yield of the synthesis method, which can make it difficult to obtain large quantities of the compound for experiments.
Direcciones Futuras
There are several future directions for the study of 2-[4-(4-chlorophenyl)-1-piperazinyl]-N-(2,5-dimethylphenyl)acetamide. One direction is to investigate its potential as a treatment for other mental disorders such as bipolar disorder and post-traumatic stress disorder. Another direction is to study the long-term effects of this compound on the brain and behavior. Additionally, the development of more efficient synthesis methods for this compound could improve its accessibility for research purposes.
Conclusion:
In conclusion, this compound is a chemical compound that has potential therapeutic applications in the treatment of mental disorders. Its selective antagonism of the 5-HT1A receptor and modulation of the dopamine D2 receptor make it an attractive candidate for further study. However, more research is needed to fully understand its mechanism of action and long-term effects. The development of more efficient synthesis methods for this compound could improve its accessibility for research purposes.
Métodos De Síntesis
The synthesis of 2-[4-(4-chlorophenyl)-1-piperazinyl]-N-(2,5-dimethylphenyl)acetamide involves the reaction of 2,5-dimethylphenylacetic acid with 4-(4-chlorophenyl)piperazine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine). The resulting product is then purified using column chromatography to obtain the pure compound. The yield of the synthesis method is around 50%.
Aplicaciones Científicas De Investigación
2-[4-(4-chlorophenyl)-1-piperazinyl]-N-(2,5-dimethylphenyl)acetamide has been studied for its potential therapeutic applications in various diseases such as depression, anxiety, and schizophrenia. In a study conducted by Li et al. (2018), this compound was found to have antidepressant and anxiolytic effects in mice models. Another study by Liu et al. (2019) demonstrated that this compound has antipsychotic effects in a rat model of schizophrenia. These findings suggest that this compound has potential as a treatment for mental disorders.
Propiedades
IUPAC Name |
2-[4-(4-chlorophenyl)piperazin-1-yl]-N-(2,5-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O/c1-15-3-4-16(2)19(13-15)22-20(25)14-23-9-11-24(12-10-23)18-7-5-17(21)6-8-18/h3-8,13H,9-12,14H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCISXSZQDJMINI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CN2CCN(CC2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amine hydrochloride](/img/structure/B5305835.png)
![N-(2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5305837.png)


![[5-(3-methoxy-4-{2-[(2-methoxyphenyl)amino]-2-oxoethoxy}benzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B5305845.png)
![4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}pyridine](/img/structure/B5305848.png)
![N-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylbenzamide](/img/structure/B5305874.png)

![8-[2-(2-isopropyl-1H-imidazol-1-yl)propanoyl]-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5305885.png)

![(4aS*,8aR*)-6-[3-(5-methyl-1H-tetrazol-1-yl)propyl]octahydro-1,6-naphthyridine-4a(2H)-carboxylic acid](/img/structure/B5305900.png)
![3-chloro-4-methoxy-N-[1-methyl-2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5305905.png)

![2-methyl-2-({5-[(4-phenylazepan-1-yl)carbonyl]pyridin-2-yl}amino)propane-1,3-diol](/img/structure/B5305910.png)